molecular formula C21H18N2O5 B2765566 4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid CAS No. 1252560-97-6

4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid

Cat. No. B2765566
CAS RN: 1252560-97-6
M. Wt: 378.384
InChI Key: NOQRXHCZXKPSOS-UHFFFAOYSA-N
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Description

The compound “4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and have a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of complex organic molecules . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Future Directions

The future research directions could involve further exploration of the biological activity of this compound and its derivatives, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-12-7-14-9-18(27-2)10-15(19(14)28-12)8-16(11-22)20(24)23-17-5-3-13(4-6-17)21(25)26/h3-6,8-10,12H,7H2,1-2H3,(H,23,24)(H,25,26)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQRXHCZXKPSOS-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)OC)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C(=CC(=C2)OC)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid

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